{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile
CAS No.: 587868-19-7
Cat. No.: VC20266358
Molecular Formula: C9H5ClN2OS
Molecular Weight: 224.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 587868-19-7 |
|---|---|
| Molecular Formula | C9H5ClN2OS |
| Molecular Weight | 224.67 g/mol |
| IUPAC Name | 2-[(3-chlorothiophen-2-yl)methoxymethylidene]propanedinitrile |
| Standard InChI | InChI=1S/C9H5ClN2OS/c10-8-1-2-14-9(8)6-13-5-7(3-11)4-12/h1-2,5H,6H2 |
| Standard InChI Key | XYFGSXQQIIZKBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1Cl)COC=C(C#N)C#N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 2-{[(3-chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile. Its molecular formula is C₉H₅ClN₂O₂S, with a molecular weight of 264.67 g/mol. The structure consists of a propanedinitrile backbone (C≡N–C–C≡N) linked to a (3-chlorothiophen-2-yl)methoxy group via a methylidene (–CH=) bridge.
Structural Features
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Propanedinitrile core: The two cyano groups create a conjugated system that stabilizes the methylidene moiety, enhancing electrophilic reactivity .
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Thiophene ring: The 3-chlorothiophene substituent introduces aromaticity and potential for π-stacking interactions, which are critical in biological targeting .
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Methoxy linker: The methoxy group (–OCH₂–) bridges the thiophene and methylidene groups, influencing solubility and steric effects.
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis of {[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile is documented, analogous methods for methylene propanedinitriles suggest two plausible pathways:
Knoevenagel Condensation
This method involves the condensation of malononitrile with an aldehyde precursor. For this compound, the aldehyde [(3-chlorothiophen-2-yl)methoxy]acetaldehyde would react with malononitrile under basic conditions (e.g., piperidine or ammonium acetate):
This route is widely used for similar dinitriles, yielding products in 60–85% efficiency .
Challenges in Synthesis
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Stability of intermediates: The (3-chlorothiophen-2-yl)methoxy group may undergo hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments .
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Stereoselectivity: The methylidene group typically adopts a Z-configuration, as confirmed by NMR in related compounds .
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Strong absorptions at ~2,200 cm⁻¹ (C≡N stretch) and 1,650 cm⁻¹ (C=C stretch).
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¹H NMR: Key signals include a singlet for the methylidene proton (~δ 8.2 ppm) and aromatic protons from the thiophene ring (δ 6.8–7.5 ppm) .
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¹³C NMR: Peaks for the nitrile carbons (~δ 115–120 ppm) and the thiophene carbons (δ 125–140 ppm) .
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic thiophene and dinitrile groups.
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Stability: Susceptible to hydrolysis under strong acidic or basic conditions, degrading into carboxylic acid derivatives.
Biological Activity and Applications
Kinase Inhibition
The 3-chlorothiophene moiety is a common pharmacophore in tyrosine kinase inhibitors . For example, 3-(aminomethylidene)oxindoles show significant kinase-inhibiting activity, suggesting that the thiophene-dinitrile hybrid could target similar pathways .
Future Research Directions
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Synthetic optimization: Develop one-pot methodologies to improve yield and purity.
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Biological screening: Evaluate cytotoxicity against cancer cell lines and kinase inhibition assays.
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Computational modeling: Predict binding modes with kinases or tubulin using molecular docking.
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